molecular formula C20H25N3O2 B2750978 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea CAS No. 1797022-09-3

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea

Cat. No.: B2750978
CAS No.: 1797022-09-3
M. Wt: 339.439
InChI Key: JVFYOYLNWVQYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea is a synthetic urea derivative designed for advanced biochemical and pharmacological research. Urea compounds with piperidine and aryl substituents are of significant interest in medicinal chemistry, as this structural motif is found in potent inhibitors of various enzymes . For instance, closely related 1-acylpiperidin-4-yl urea analogs have been developed as potent and selective dual inhibitors of soluble epoxide hydrolase (sEH) and p38 kinase, two key regulators of inflammation and cellular stress . Such inhibitors have shown promise in preclinical models for intervening in disease signaling pathways, such as mitigating amyloid neurotoxicity and tau hyperphosphorylation in models of neurodegeneration . Furthermore, structurally similar disubstituted ureas have demonstrated potent bioactivity in other areas, including as antimicrobial agents against resistant bacterial strains . The specific methoxypiperidine and tolyl substituents in this compound are intended to modulate its physicochemical properties and target affinity, making it a valuable chemical tool for researchers investigating new therapeutic targets and mechanisms of action. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-5-7-16(8-6-15)21-20(24)22-17-9-11-18(12-10-17)23-13-3-4-19(14-23)25-2/h5-12,19H,3-4,13-14H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFYOYLNWVQYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with p-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The urea bond can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has been investigated for its potential as a ligand in receptor binding studies, helping to elucidate the mechanisms of various biological processes.

    Medicine: Preliminary studies suggest that it may have pharmacological activity, making it a candidate for drug development and therapeutic applications.

    Industry: Its unique chemical properties make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Urea Analogues

The activity of urea derivatives is highly dependent on substituents. For example:

  • 1-(4-(Dimethylamino)phenyl)-3-(p-tolyl)urea (): Replacing the methoxypiperidine with a dimethylamino group reduces steric bulk but maintains hydrogen-bonding capacity. This substitution may enhance solubility in polar solvents due to the tertiary amine’s basicity.
  • Thiourea analogues (): Replacing the urea carbonyl with a thiocarbonyl (e.g., compound 14e) decreases activity (49.7% vs. 76.3% in urea analogue 13b), likely due to reduced hydrogen-bonding efficiency and altered electronic properties .
Table 1: Substituent Impact on Urea Activity
Compound Substituent (R) Activity (%) Key Property Reference
13b (Urea analogue) Phenyl 76.3 High hydrogen-bonding capacity
14e (Thiourea analogue) Phenyl 49.7 Lower electronegativity at sulfur
13d (Urea analogue) p-Tolyl 20.1 Hydrophobic interaction dominance
Target Compound 3-Methoxypiperidinylphenyl N/A Enhanced solubility and flexibility -

Chalcone-Derived Ureas ()

Chalcone-urea hybrids, such as 1-(4-(3-(4-Fluorophenyl)acryloyl)phenyl)-3-(p-tolyl)urea (Compound 1), incorporate α,β-unsaturated ketones. These derivatives exhibit strong intermolecular interactions (e.g., FTIR peaks at 1656 cm⁻¹ for urea C=O and 1643 cm⁻¹ for chalcone C=O) and higher melting points (~223–246°C) compared to non-chalcone ureas. The fluorophenyl group may enhance metabolic stability but reduce solubility .

Heterocyclic Modifications

  • TTU10 (): Incorporates a thiophenylthiazole moiety, enabling π-π interactions and sulfur-mediated electronic effects. HRMS data ([M+H]+ 316.05943) confirms its molecular identity. The thiazole ring may improve binding to metal ions or aromatic residues in biological targets .
  • Storage at 2–8°C suggests thermal instability compared to the target compound .

Biological Activity

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea is a synthetic organic compound notable for its unique molecular structure, which includes a methoxypiperidine moiety and a tolyl group linked through a urea bond. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in receptor binding and therapeutic applications.

  • IUPAC Name : 1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylphenyl)urea
  • Molecular Formula : C20H25N3O2
  • Molecular Weight : 341.43 g/mol

Synthesis

The synthesis of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with p-tolyl isocyanate in organic solvents like dichloromethane or tetrahydrofuran. The reaction conditions are controlled to optimize yield and purity, often employing techniques such as column chromatography for purification .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, including receptors and enzymes, potentially modulating their activity. This interaction may lead to significant physiological effects, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Pharmacological Studies

Preliminary studies suggest that 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea may exhibit pharmacological activities relevant to drug development. Some notable findings include:

  • Receptor Binding : It has been investigated as a ligand in receptor binding studies, contributing to the understanding of various biological processes.
  • Potential Antagonistic Activity : Similar compounds have shown antagonistic properties against specific receptors, indicating that this compound may possess similar characteristics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, comparisons can be made with structurally related compounds:

Compound NameStructural DifferencesBiological Activity
1-(4-(3-Hydroxypiperidin-1-yl)phenyl)-3-(p-tolyl)ureaHydroxyl group instead of methoxyPotentially altered reactivity and activity
1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)ureaDifferent position of the tolyl groupVariations in chemical and physical properties
1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-chlorophenyl)ureaChlorinated phenyl groupMay exhibit different receptor interactions

Case Studies

Research articles have documented various studies involving similar compounds that highlight their biological activities:

  • TRPV1 Antagonism : A study on related piperidine derivatives demonstrated significant antagonism towards TRPV1 receptors, which are implicated in pain pathways. The structural modifications in these compounds were critical for enhancing binding affinity and potency .
  • Analgesic Activity : In animal models, compounds with similar structures have shown promising analgesic effects with minimal side effects, suggesting potential therapeutic applications in pain management .

Future Directions

Further research is essential to fully elucidate the biological activity of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea. Key areas for future investigation include:

  • In vivo Studies : Conducting comprehensive animal studies to assess the pharmacological effects and therapeutic potential.
  • Molecular Docking Studies : Utilizing computational methods to predict interactions with various biological targets.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the 3-methoxypiperidine intermediate via alkylation or reductive amination.
  • Step 2 : Coupling the piperidine moiety to a 4-aminophenyl group using Buchwald-Hartwig amination or nucleophilic substitution .
  • Step 3 : Urea bond formation via reaction of an isocyanate intermediate with p-toluidine under anhydrous conditions (e.g., using triphosgene as a carbonyl source) .
  • Optimization : Solvent choice (e.g., DMF or dichloromethane), temperature control (0–80°C), and catalysts (e.g., Pd for cross-coupling) significantly impact yield. Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the methoxypiperidine and urea linkages. Aromatic protons in the p-tolyl group appear as a singlet (~δ 7.1–7.3 ppm), while the urea NH protons resonate at δ 8.5–9.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., m/z 379.2 for [M+H]+) .

Q. What are the solubility and stability profiles of this compound under physiological and storage conditions?

  • Methodological Answer :

  • Solubility : Tested in DMSO (≥50 mM stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Limited water solubility (<1 mM) necessitates formulation with cyclodextrins or surfactants for in vivo studies .
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). Urea derivatives are prone to hydrolysis under acidic/basic conditions; lyophilization in inert atmospheres is recommended for long-term storage .

Advanced Research Questions

Q. How do structural modifications at the methoxypiperidine or p-tolyl groups influence bioactivity and selectivity?

  • Methodological Answer :

  • Methoxypiperidine Modifications : Replacing the methoxy group with ethoxy or isopropoxy alters steric bulk and hydrogen-bonding capacity, impacting kinase inhibition (e.g., IC50 shifts from 0.2 µM to >5 µM in EGFR mutants) .
  • p-Tolyl Modifications : Fluorination at the para position enhances metabolic stability (e.g., t1/2 increases from 2.5 to 6.8 hours in liver microsomes) but may reduce cell permeability .
  • SAR Studies : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinity changes .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., gefitinib for kinase assays). Replicate experiments in triplicate with blinded analysis .
  • Metabolic Interference Check : Test for off-target effects via CYP450 inhibition assays. For example, methoxy groups may inhibit CYP3A4, artificially inflating cytotoxicity in hepatic models .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetics and tissue distribution of this compound?

  • Methodological Answer :

  • In Vitro : Caco-2 cell monolayers assess permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human/rat liver) predict metabolic clearance .
  • In Vivo : Radiolabeled compound (e.g., 14C-tracer) in Sprague-Dawley rats quantifies tissue distribution via scintillation counting. Plasma half-life (t1/2) and volume of distribution (Vd) are modeled using WinNonlin .

Q. How does the urea linkage's conformation affect target binding and resistance mechanisms?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify hydrogen bonds between urea NH and catalytic lysine residues .
  • Resistance Mutagenesis : Introduce mutations (e.g., T790M in EGFR) and measure shifts in IC50. Synergistic studies with allosteric inhibitors can overcome resistance .

Q. What computational methods best predict this compound's interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to analyze urea bond flexibility and binding pocket hydration .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution at the methoxypiperidine moiety to optimize electrostatic interactions with ATP-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.